Cas no 61153-49-9 (1,1-difluoro-3-phenylpropan-2-one)

1,1-Difluoro-3-phenylpropan-2-one is a fluorinated organic compound characterized by a phenyl group attached to a propanone backbone with two fluorine atoms at the 1-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. The presence of difluoromethyl ketone functionality enhances electrophilic reactivity, facilitating nucleophilic additions and substitutions. Its fluorine atoms contribute to improved metabolic stability and lipophilicity in derived compounds. The product is typically utilized in research and industrial applications where precise fluorination is required for modifying physicochemical properties or enhancing biological activity. Proper handling under controlled conditions is recommended due to its potential reactivity.
1,1-difluoro-3-phenylpropan-2-one structure
61153-49-9 structure
Product Name:1,1-difluoro-3-phenylpropan-2-one
CAS No:61153-49-9
MF:C9H8F2O
MW:170.156029701233
CID:954051
PubChem ID:21731083
Update Time:2025-07-20

1,1-difluoro-3-phenylpropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1,1-difluoro-3-phenyl-
    • 1,1-difluoro-3-phenylpropan-2-one
    • 61153-49-9
    • 1,1-Difluoro-3-Phenylacetone
    • 2-Propanone,1,1-difluoro-3-phenyl-
    • 2-Propanone, 1,1-difluoro-3-phenyl-
    • SCHEMBL6587209
    • DB-324110
    • 1,1-Difluoro-3-phenyl-propan-2-one
    • CS-0225475
    • EN300-123996
    • Inchi: 1S/C9H8F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,9H,6H2
    • InChI Key: CJPOIBCUEWKMHM-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=CC=CC=1)=O)F

Computed Properties

  • Exact Mass: 170.05432120g/mol
  • Monoisotopic Mass: 170.05432120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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